tert-Butyl 3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Historical Context of 8-Azabicyclo[3.2.1]octane Derivatives
The development of 8-azabicyclo[3.2.1]octane derivatives traces its origins to the early nineteenth century when pioneering chemists began isolating tropane alkaloids from natural sources. The foundational work in this field commenced with the isolation of atropine by German pharmacist Heinrich Friedrich Gustav Mein in 1832, although his results remained unpublished. Subsequently, Philipp Lorenz Geiger and Otto Hesse published the first documented isolation of atropine from Atropa belladonna and Hyoscyamus niger in 1833, describing this nitrogen-containing alkaline substance and its medicinal properties. The structural relationship between atropine and hyoscyamine was elucidated nearly fifty years later by Karl Kraut and Wilhelm Lossen, who demonstrated that both compounds yielded identical cleavage products: tropic acid and tropine upon alkaline hydrolysis.
The systematic understanding of tropane chemistry advanced significantly through the contributions of Albert Ladenburg, who successfully isolated scopolamine in 1881 and developed crucial esterification methods for tropine derivatives. Richard Martin Willstätter's groundbreaking work in 1903 established the complete structural framework of tropane alkaloids and cocaine, with his tropine synthesis representing a milestone in organic chemistry that ultimately contributed to his Nobel Prize in Chemistry in 1915. Sir Robert Robinson's elegant biomimetic synthesis of the tropane ring system in 1917 provided fundamental insights into the biosynthetic pathways of these alkaloids, while Edward Leete's seminal contributions in the latter half of the twentieth century deepened understanding of tropane alkaloid biosynthesis and cocaine metabolism.
The commercial significance of tropane derivatives became evident as pharmaceutical industries recognized their therapeutic potential. Today, tropane-based pharmaceuticals represent approximately four billion dollars in global revenue, with over twenty active pharmaceutical ingredients containing the tropane moiety serving as mydriatics, antiemetics, antispasmodics, anesthetics, and bronchodilators. The natural sources of these compounds span multiple plant families, with the Solanaceae family being particularly rich in tropane alkaloids, encompassing genera such as Datura, Brugmansia, Hyoscyamus, Atropa, Scopolia, and Duboisia.
Structural Classification of tert-Butyl 3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate
This compound represents a sophisticated derivative within the tropane alkaloid structural family, characterized by its unique molecular architecture and functional group arrangement. The compound possesses the molecular formula C₁₃H₂₄N₂O₂ with a molecular weight of 240.34 daltons, incorporating both a methylated bicyclic framework and a tert-butyl carbamate protecting group. The structural designation follows the International Union of Pure and Applied Chemistry nomenclature system, with the complete name reflecting the specific positioning of functional groups within the rigid bicyclic scaffold.
The bicyclic core structure consists of a pyrrolidine ring fused with a piperidine ring, sharing a common nitrogen atom and two carbon atoms, which defines the characteristic 8-azabicyclo[3.2.1]octane skeleton. The specific stereochemistry of this compound places the amino group at the 3-position and the methyl substituent at the 2-position, creating a defined three-dimensional arrangement that influences both its chemical reactivity and biological activity. The tert-butyl carbamate functionality at the 8-position serves as a protecting group, providing stability during synthetic transformations while maintaining the potential for selective deprotection under acidic conditions.
Table 1: Physical and Chemical Properties of this compound
The compound's structural complexity arises from the controlled arrangement of its multiple stereogenic centers, which contribute to its synthetic utility as an intermediate for accessing more complex alkaloid targets. The International Chemical Identifier (InChI) code 1S/C13H24N2O2/c1-8-10(14)7-9-5-6-11(8)15(9)12(16)17-13(2,3)4/h8-11H,5-7,14H2,1-4H3 provides a complete digital representation of its connectivity and stereochemistry. The Simplified Molecular Input Line Entry System representation CC1C2CCC(N2C(=O)OC(C)(C)C)CC1N further facilitates computational analysis and database searches.
Significance in Tropane Alkaloid Chemistry
The significance of this compound within tropane alkaloid chemistry extends beyond its structural novelty to encompass its strategic importance as a synthetic intermediate and research tool. The compound represents a crucial advancement in the systematic modification of the tropane scaffold, providing access to previously challenging structural variations that have proven valuable in medicinal chemistry applications. Recent patent literature demonstrates its utility in the preparation of medicaments for treating opioid-induced bowel dysfunction and post-operative ileus, highlighting its direct therapeutic relevance.
The methylated framework of this compound offers unique advantages in synthetic applications, particularly in the development of enantioselective methodologies for constructing complex alkaloid structures. Research has demonstrated that the presence of the methyl substituent at the 2-position creates distinctive reactivity patterns compared to unsubstituted tropane derivatives, enabling selective functionalization strategies that were previously unattainable. The compound's role in asymmetric synthesis has been particularly noteworthy, with studies showing its effectiveness in controlling stereochemical outcomes during carbon-carbon bond formation reactions.
Contemporary research has highlighted the compound's utility in formal synthesis approaches to sedum alkaloids and other natural product targets. The strategic incorporation of the tert-butyl carbamate protecting group provides synthetic flexibility while maintaining the integrity of the bicyclic framework during complex multi-step sequences. This protecting group strategy has proven particularly valuable in reactions involving strong nucleophiles or basic conditions, where unprotected amino groups might interfere with desired transformations.
The compound's significance extends to its role as a model system for understanding the broader chemistry of tropane derivatives. Investigations of its reactivity patterns have provided insights into the general behavior of methylated azabicyclic systems, contributing to the development of new synthetic methodologies for accessing related alkaloid structures. The compound serves as a valuable benchmark for evaluating the effectiveness of various synthetic approaches to the 8-azabicyclo[3.2.1]octane scaffold, particularly those involving enantioselective construction strategies.
Research Evolution and Current Scientific Interest
The research evolution surrounding this compound reflects the broader development of tropane alkaloid chemistry and its intersection with modern synthetic methodology. Early investigations focused primarily on developing reliable synthetic routes to access the compound and understanding its fundamental reactivity patterns. These foundational studies established the essential synthetic protocols that enabled its incorporation into more complex molecular frameworks and its utilization as a versatile intermediate in pharmaceutical research.
Recent scientific interest has centered on the compound's applications in developing novel therapeutic agents, particularly in the context of neurological disorders and gastrointestinal conditions. The discovery of its effectiveness as an intermediate in the synthesis of compounds targeting opioid-induced bowel dysfunction has sparked significant research activity in pharmaceutical laboratories worldwide. This therapeutic relevance has driven investigations into optimized synthetic routes that can provide the compound with enhanced purity and yield, supporting its potential for large-scale pharmaceutical applications.
Table 2: Recent Research Applications and Synthetic Methods
Current scientific interest has expanded to encompass innovative synthetic methodologies that leverage the compound's unique structural features. Radical-based approaches for constructing the azabicyclic framework have emerged as particularly promising, with researchers developing mild and efficient protocols that avoid the use of toxic reagents traditionally associated with tropane synthesis. These methodologies represent significant advances in synthetic sustainability while maintaining high levels of stereochemical control and product purity.
The integration of the compound into modern drug discovery programs has revealed its potential as a privileged scaffold for developing novel bioactive molecules. Recent investigations have explored its utility in accessing diverse chemical space through systematic structural modifications, leading to the identification of new pharmacological activities beyond traditional tropane applications. The compound's well-defined stereochemistry and synthetic accessibility make it an attractive starting point for library synthesis and structure-activity relationship studies in medicinal chemistry programs.
Contemporary research trends indicate growing interest in developing more efficient and environmentally sustainable methods for accessing this compound and related derivatives. These efforts include investigations into biocatalytic approaches, flow chemistry applications, and automated synthesis platforms that could streamline its production for research and pharmaceutical applications. The compound's continued importance in alkaloid chemistry ensures its position as a subject of ongoing scientific investigation and technological development.
Properties
IUPAC Name |
tert-butyl 3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-8-10(14)7-9-5-6-11(8)15(9)12(16)17-13(2,3)4/h8-11H,5-7,14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBWDJSMZAQCVLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(N2C(=O)OC(C)(C)C)CC1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically starts from an 8-azabicyclo[3.2.1]octane derivative precursor, often functionalized at the 3-position with a hydroxy or oxo group, which is then transformed into the tert-butyl carbamate-protected amino derivative. The key steps involve:
- Protection of the amino group as a tert-butyl carbamate (Boc protection).
- Introduction or modification of the 2-methyl substituent.
- Control of stereochemistry to ensure the correct configuration in the bicyclic system.
Boc Protection of 3-Hydroxy-8-azabicyclo[3.2.1]octane Derivatives
A common preparative step involves converting 3-hydroxy-8-azabicyclo[3.2.1]octane derivatives into their tert-butyl carbamate analogs:
- The hydroxy derivative (e.g., exo tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate) is dissolved in dichloromethane (DCM) and cooled to 0°C.
- Triethylamine is added as a base, followed by the slow addition of butyl dicarbonate (Boc2O).
- The reaction mixture is warmed to ambient temperature and stirred for 12 hours.
- The product is extracted and purified by washing with aqueous citric acid, water, and brine to remove impurities.
This step effectively introduces the tert-butyl carbamate protecting group at the amino position, stabilizing the intermediate for further transformations.
Enantioselective Construction of the 8-Azabicyclo[3.2.1]octane Core
The stereoselective synthesis of the bicyclic core is critical. Recent methodologies focus on:
- Enantioselective cyclization reactions starting from acyclic precursors bearing stereochemical information.
- Desymmetrization of achiral tropinone derivatives to yield enantiomerically enriched bicyclic products.
- Use of chiral catalysts or auxiliaries to control stereochemistry during ring closure.
These methods allow precise control over the stereochemistry of the 3-amino and 2-methyl substituents, which is essential for biological activity.
Functional Group Transformations and Amination
To obtain the 3-amino-2-methyl derivative:
- Starting from tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, strong bases such as lithium hexamethyldisilazide (LHMDS) are used to generate enolates at low temperatures (-50°C to -30°C).
- Electrophilic amination reagents, such as 1,1,1-trifluoro-N-phenyl-N-((trifluoromethyl)sulfonyl)methanesulfonamide, are added to introduce the amino group at the 3-position with high regio- and stereoselectivity.
- The reaction conditions typically involve stirring under nitrogen atmosphere to prevent oxidation or side reactions.
- The product is isolated with high yields (e.g., 95%) after workup and purification.
Reaction Conditions Summary Table
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Boc Protection | tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane + Boc2O, triethylamine, DCM, 0°C to RT, 12 h | High | Purification by aqueous washes; stabilizes amino group |
| Enolate Formation & Amination | tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane + LHMDS (-50°C to -30°C) + electrophilic amination reagent | ~95 | Performed under N2; precise temperature control critical for stereoselectivity |
| Cyclization & Stereocontrol | Various chiral catalysts or desymmetrization methods applied to acyclic or tropinone derivatives | Variable | Enables enantioselective construction of bicyclic core; essential for biological activity |
Research Findings and Considerations
- The Boc protection step is well-established and provides a stable intermediate for subsequent transformations.
- Enantioselective methods for constructing the 8-azabicyclo[3.2.1]octane scaffold are continuously evolving, with recent advances allowing direct stereochemical control during ring formation rather than relying solely on chiral starting materials.
- Electrophilic amination using specialized reagents offers a high-yield, regioselective approach to install the amino group at the 3-position, crucial for the target compound's activity.
- Reaction atmosphere (inert gas), temperature control, and solvent choice (e.g., THF, DCM) are critical parameters influencing yield and stereochemical purity.
- Purification typically involves aqueous workups and chromatographic techniques to isolate the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound or to synthesize related derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, which can have different biological and chemical properties.
Scientific Research Applications
Chemistry: In chemistry, tert-Butyl 3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate is used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.
Biology: This compound has potential applications in biological research, particularly in the study of tropane alkaloids, which are known for their biological activity. The compound can be used to investigate the structure-activity relationships of these alkaloids.
Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. Tropane alkaloids have been studied for their effects on the central nervous system, and this compound could serve as a precursor for the development of new drugs.
Industry: In the chemical industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate exerts its effects depends on its specific applications. In the context of tropane alkaloids, these compounds often interact with neurotransmitter receptors in the brain, affecting signaling pathways and leading to various physiological effects.
Molecular Targets and Pathways:
Neurotransmitter Receptors: Tropane alkaloids can bind to dopamine, serotonin, and acetylcholine receptors, modulating their activity.
Signaling Pathways: The interaction with these receptors can influence signaling pathways involved in mood, cognition, and motor control.
Comparison with Similar Compounds
Key Observations :
- Amino vs. In contrast, hydroxy or oxo groups reduce basicity, impacting solubility and metabolic stability .
- Methyl Substituent : The 2-methyl group in the target compound may improve steric hindrance, affecting conformational flexibility and selectivity .
Functional Group Modifications
Key Findings :
- Aminomethyl Derivatives: These compounds exhibit improved pharmacokinetic profiles due to increased lipophilicity and membrane permeability .
- Trifluoroacetyl Derivatives : The electron-withdrawing trifluoroacetyl group enhances reactivity in nucleophilic substitution reactions, critical for covalent inhibitor design .
Q & A
Basic: What are the key considerations for synthesizing tert-Butyl 3-amino-2-methyl-8-azabicyclo[3.2.1]octane-8-carboxylate with high purity?
Methodological Answer:
The synthesis requires careful protection of the amino group and Boc (tert-butoxycarbonyl) introduction. Key steps include:
- Amino Group Protection : Use Boc-anhydride or Boc-OSu (succinimidyl carbonate) under mildly basic conditions (e.g., NaHCO₃/DCM) to avoid side reactions .
- Cyclization Optimization : Employ catalysts like p-toluenesulfonic acid (PTSA) for azabicyclo ring formation, monitoring reaction progress via TLC (silica gel, hexane/EtOAc) .
- Purification : Use flash column chromatography (silica gel, gradient elution with hexane/EtOAc) to isolate the product. Purity should be confirmed by HPLC (C18 column, acetonitrile/water) and ¹H NMR (δ 1.4–1.5 ppm for Boc tert-butyl group) .
Advanced: How can researchers address low yields in the cyclization step during the synthesis of this compound?
Methodological Answer:
Low yields often arise from incomplete ring closure or competing side reactions. Strategies include:
- Temperature Control : Perform cyclization at 60–80°C in toluene or DMF to enhance reaction kinetics while avoiding decomposition .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or Brønsted acids (e.g., PTSA) to stabilize transition states .
- Byproduct Analysis : Use LC-MS to identify intermediates (e.g., open-chain amines) and adjust stoichiometry (e.g., excess Boc-protecting agent) .
Basic: What spectroscopic methods are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Confirm Boc group presence (δ 1.4–1.5 ppm for tert-butyl; ~155 ppm for carbonyl). Assign azabicyclo protons (δ 2.5–4.0 ppm) and methyl groups (δ 1.0–1.2 ppm) .
- IR Spectroscopy : Identify Boc carbonyl stretch (~1680–1720 cm⁻¹) and amine N-H bends (~3300 cm⁻¹) .
- Mass Spectrometry (MS) : Verify molecular ion [M+H]⁺ (calculated m/z for C₁₃H₂₄N₂O₂: 240.18) and fragmentation patterns .
Advanced: How to resolve diastereomeric mixtures formed during synthesis?
Methodological Answer:
Diastereomers arise from stereochemical complexity in the azabicyclo core. Resolution methods include:
- Chiral Chromatography : Use Chiralpak® IA/IB columns with hexane/isopropanol to separate enantiomers .
- Crystallization : Recrystallize from ethanol/water mixtures, leveraging solubility differences of diastereomeric salts (e.g., tartrate derivatives) .
- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to bias stereochemistry during synthesis .
Basic: What are the storage recommendations to ensure compound stability?
Methodological Answer:
- Temperature : Store at 2–8°C in airtight containers to prevent Boc group hydrolysis .
- Light Sensitivity : Protect from UV exposure using amber glassware or opaque packaging .
- Inert Atmosphere : Use nitrogen or argon to minimize oxidation of the amine group .
Advanced: How to analyze and mitigate byproduct formation in the Boc-protection step?
Methodological Answer:
- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to detect unreacted starting materials (e.g., free amine peaks at ~3300 cm⁻¹) .
- Scavenging Agents : Add molecular sieves (3Å) to absorb water, preventing Boc-anhydride hydrolysis .
- Stoichiometry Adjustments : Optimize Boc reagent equivalents (typically 1.2–1.5x) to ensure complete protection without overuse .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
